molecular formula C10H12F3NO3S B13722236 4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide

4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide

Cat. No.: B13722236
M. Wt: 283.27 g/mol
InChI Key: BRKKKLYZGUNFHW-UHFFFAOYSA-N
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Description

4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an isopropyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The hydroxy and isopropyl groups can be introduced through standard organic synthesis techniques, such as nucleophilic substitution and Friedel-Crafts alkylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Hydroxy-3,5-diisopropylbenzaldehyde
  • 4-Hydroxy-3,5-dimethylbenzaldehyde
  • 4-Hydroxy-3,5-dimethoxybenzoic acid

Comparison: 4-Hydroxy-N-isopropyl-2-trifluoromethyl-benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more suitable for applications requiring high reactivity and stability compared to similar compounds lacking the trifluoromethyl group .

Properties

Molecular Formula

C10H12F3NO3S

Molecular Weight

283.27 g/mol

IUPAC Name

4-hydroxy-N-propan-2-yl-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C10H12F3NO3S/c1-6(2)14-18(16,17)9-4-3-7(15)5-8(9)10(11,12)13/h3-6,14-15H,1-2H3

InChI Key

BRKKKLYZGUNFHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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